4-Bromobutyronitrile

Description

Structure

3D Structure

Properties

CAS No. |

1253-67-4 |

|---|---|

Molecular Formula |

C24H33NO5 |

Molecular Weight |

415.5 g/mol |

IUPAC Name |

N-[2-(hydroxymethyl)-2-phenylbutyl]-3,4,5-trimethoxy-N-propylbenzamide |

InChI |

InChI=1S/C24H33NO5/c1-6-13-25(16-24(7-2,17-26)19-11-9-8-10-12-19)23(27)18-14-20(28-3)22(30-5)21(15-18)29-4/h8-12,14-15,26H,6-7,13,16-17H2,1-5H3 |

InChI Key |

CNBMGHRDCCWIOB-UHFFFAOYSA-N |

SMILES |

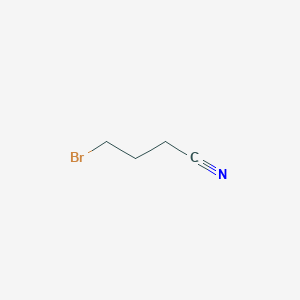

C(CC#N)CBr |

Canonical SMILES |

CCCN(CC(CC)(CO)C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |

boiling_point |

206.0 °C |

Other CAS No. |

5332-06-9 |

Pictograms |

Acute Toxic; Irritant |

Synonyms |

N-[2-(Hydroxymethyl)-2-phenylbutyl]-3,4,5-trimethoxy-N-propylbenzamide |

Origin of Product |

United States |

Foundational & Exploratory

4-Bromobutyronitrile CAS 5332-06-9 chemical properties

An In-Depth Technical Guide to 4-Bromobutyronitrile (CAS 5332-06-9)

Introduction

This compound, identified by the CAS Number 5332-06-9, is a bifunctional organic compound featuring both a nitrile and a bromo-alkyl group.[1] This unique structural arrangement makes it a highly versatile and valuable intermediate in the landscape of organic synthesis. Its reactivity profile allows it to serve as a cornerstone building block in the synthesis of a wide array of more complex molecules.[2] Consequently, this compound is of significant interest to researchers and professionals in the pharmaceutical, agrochemical, and materials science sectors for the development of novel compounds and materials.[1][2]

Core Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective application in research and development. These properties dictate the conditions required for its handling, storage, and use in chemical reactions.

| Property | Value |

| CAS Number | 5332-06-9[3] |

| Molecular Formula | C4H6BrN[3] |

| Molecular Weight | 148.00 g/mol [3][4] |

| Appearance | Colorless to pale yellow clear liquid[1][5] |

| Density | 1.489 g/mL at 25 °C[3][6] |

| Boiling Point | 205 °C[3][6] |

| Melting Point | 104-105 °C[5][7] |

| Flash Point | 103 °C (closed cup)[3][5] |

| Refractive Index | n20/D 1.478[3][7] |

| Solubility | Miscible with toluene and benzene. Immiscible with water.[6][8] |

| Synonyms | 4-bromobutanenitrile, 1-Bromo-3-cyanopropane, 3-Bromopropyl cyanide, 3-Cyanopropyl bromide[1][7] |

Reactivity, Stability, and Handling

Reactivity Profile: The chemical behavior of this compound is dominated by the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions.[1] This allows for the facile introduction of a variety of functional groups at the terminal position of the butyl chain. The nitrile group is relatively stable under neutral conditions but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions.[1][9]

Stability and Storage: this compound is stable under recommended storage conditions.[5][10] To ensure its integrity, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[10] Recommended storage temperatures are typically between 2-8°C.[8] The substance should be stored locked up.[5]

Incompatible Materials: To prevent hazardous reactions, contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents should be avoided.[5][10]

Hazardous Decomposition Products: In the event of a fire, thermal decomposition can lead to the formation of hazardous substances, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen bromide gas, and hydrogen cyanide.[5][10]

Synthetic Applications and Methodologies

This compound is a key intermediate in the synthesis of a diverse range of chemical entities.

Key Applications:

-

Pharmaceutical Synthesis: It is a precursor for the preparation of cyclopropyl cyanide and its derivative, 4-Bromo-2,2-Diphenyl Butyronitrile, is used as an intermediate for the anti-diarrheal medication loperamide.[6][8][11] It is also utilized in the development of novel compounds for treating neurological disorders and as an intermediate in the synthesis of anti-cancer agents.[2]

-

Agrochemicals: The compound serves as a building block in the production of various agrochemicals.[1]

-

Polymer Chemistry: It is used in the manufacture of specialty polymers, where it can modify polymer structures or enhance material properties such as flexibility and durability.[2]

-

Hydrolysis to 4-Bromobutyric Acid: this compound can be hydrolyzed under acidic conditions to yield 4-bromobutyric acid, another important pharmaceutical intermediate.[9]

Representative Synthetic Protocol: Alkylation Reaction

The following protocol describes a representative nucleophilic substitution reaction using this compound.

Objective: To synthesize 1,4-bis(3-cyanopropoxy)-2,5-diiodobenzene.

Materials:

-

1,4-dihydroxy-2,5-diiodobenzene

-

This compound

-

Sodium hydroxide (freshly ground)

-

Anhydrous Dimethylformamide (DMF)

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a 500 mL Schlenk flask under an argon atmosphere, add 1,4-dihydroxy-2,5-diiodobenzene (1 eq.).

-

Add this compound (2.02 eq.) and anhydrous DMF (to achieve a 0.3 M concentration).

-

Deoxygenate the mixture using the freeze-pump-thaw method (three cycles).

-

Backfill the flask with argon.

-

Add freshly ground sodium hydroxide (6.63 g, 166 mmol, based on a 27.6 mmol scale of the diol) to the reaction mixture.

-

Stir the reaction at room temperature for 18 hours or until completion is indicated by Thin Layer Chromatography (TLC) (SiO2: Rf=0.4, 30% ethyl acetate/hexanes).

-

Precipitate the crude reaction mixture into 1M HCl.

-

Filter the precipitate via suction filtration.

-

Dry the solid under vacuum to yield the product.[12]

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the three methylene groups. A typical spectrum in CDCl₃ would exhibit triplets and a quintet corresponding to the protons on the aliphatic chain.[12]

-

¹³C NMR: The carbon NMR spectrum would show distinct peaks for the three methylene carbons and the nitrile carbon.[12]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a sharp absorption band around 2240-2260 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Safety and Handling Protocols

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification:

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[5]

-

Skin Protection: Use chemically resistant gloves and protective clothing.[5]

-

Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator with an appropriate filter (e.g., type ABEK).[5]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[5]

-

Skin Contact: Wash off with soap and plenty of water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Conclusion

This compound is a chemical intermediate of considerable utility, bridging basic starting materials with complex, high-value molecules. Its dual functionality as both an alkyl bromide and a nitrile underpins its wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its chemical properties, reactivity, and safety protocols is paramount for its effective and safe utilization in a laboratory and industrial setting. The synthetic methodologies and analytical data presented herein provide a foundational guide for researchers and professionals engaged in the ever-evolving field of chemical synthesis.

References

Sources

- 1. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 97 5332-06-9 [sigmaaldrich.com]

- 4. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | 5332-06-9 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. 5332-06-9 | CAS DataBase [m.chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound, 97% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of 4-Bromobutyronitrile in Polar Aprotic Solvents

Executive Summary

4-Bromobutyronitrile is a pivotal bifunctional molecule utilized extensively in organic synthesis, particularly in the development of pharmaceutical intermediates.[1] Its reactivity is largely dictated by the nitrile and alkyl bromide moieties, making the choice of solvent a critical parameter for reaction success, yield, and purification. This guide provides a comprehensive analysis of the solubility of this compound in common polar aprotic solvents. While specific quantitative solubility data is not widely published, this document elucidates the theoretical principles governing its solubility, presents a qualitative assessment based on molecular interactions, and details a robust experimental protocol for its precise quantitative determination. This work is intended to empower researchers, chemists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in their synthetic endeavors.

This compound: A Profile

This compound (CAS 5332-06-9) is an organic compound featuring a four-carbon chain with a terminal nitrile (-C≡N) group and a terminal bromine atom.[1] This structure renders it a valuable intermediate for introducing a cyanopropyl group in nucleophilic substitution reactions.[1] It is typically a colorless to pale yellow liquid at room temperature.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5332-06-9 | [2] |

| Molecular Formula | C4H6BrN | [1][2] |

| Molecular Weight | 148.00 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | ~1.489 g/mL at 25 °C | |

| Boiling Point | ~205 °C | |

| Flash Point | ~103 °C (closed cup) | |

| Refractive Index | n20/D ~1.478 | |

| Water Solubility | Poorly soluble / Immiscible | [3] |

The Theoretical Framework of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[4] For this compound in polar aprotic solvents, the dominant interactions are dipole-dipole forces and London dispersion forces.

Molecular Polarity

This compound is a distinctly polar molecule. This polarity arises from two key features:

-

The Nitrile Group (-C≡N): The triple bond between carbon and the highly electronegative nitrogen atom creates a strong permanent dipole moment, with a partial negative charge (δ-) on the nitrogen and a partial positive charge (δ+) on the carbon.[5]

-

The Carbon-Bromine Bond (C-Br): Bromine is more electronegative than carbon, inducing another dipole moment with a partial negative charge on the bromine atom.

Polar aprotic solvents, such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), are characterized by large dipole moments and high dielectric constants, but they lack O-H or N-H bonds, meaning they cannot act as hydrogen bond donors.[5][6] Their high polarity allows them to effectively solvate other polar molecules and ions by aligning their dipoles to stabilize the partial charges on the solute molecule.[5]

Caption: Solvation of this compound by DMSO molecules.

Factors Influencing Solubility in Polar Aprotic Solvents

The extent to which this compound dissolves in a given polar aprotic solvent depends on the properties of that solvent. Solvents with higher dielectric constants and stronger dipole moments are generally more effective at solvating polar solutes. The ability of the solvent to overcome the solute-solute intermolecular forces and form stable solute-solvent interactions dictates the overall solubility.

Solubility Profile of this compound

While precise, publicly available quantitative data on the solubility of this compound in various polar aprotic solvents is scarce, a strong qualitative prediction can be made based on its molecular structure and the properties of the solvents. Given its high polarity, this compound is expected to be highly soluble or miscible with common polar aprotic solvents.

Table 2: Properties of Selected Polar Aprotic Solvents

| Solvent | Abbreviation | Dielectric Constant (ε) | Dipole Moment (μ, D) | Boiling Point (°C) |

| Dimethyl Sulfoxide | DMSO | 46.7 | 3.96 | 189 |

| N,N-Dimethylformamide | DMF | 36.7 | 3.86 | 153 |

| Acetonitrile | MeCN | 37.5 | 3.92 | 81.6 |

| Acetone | - | 20.7 | 2.88 | 56.5 |

| N-Methyl-2-pyrrolidone | NMP | 32.3 | 4.09 | 203 |

Data compiled from various sources.[6][7][8]

Based on these properties, one can infer the following:

-

High Solubility Expected: Solvents like DMSO, DMF, Acetonitrile, and NMP, with their high dielectric constants and dipole moments, are excellent candidates for dissolving this compound. They can effectively solvate both the polar nitrile group and the carbon-bromine bond.

-

Moderate Solubility: Acetone, having a lower dielectric constant and dipole moment compared to DMSO or DMF, is also expected to be a good solvent, though perhaps slightly less effective for highly concentrated solutions.

Experimental Protocol for Quantitative Solubility Determination

As a Senior Application Scientist, it is crucial to establish a reliable, self-validating protocol when published data is unavailable. The following method, based on the isothermal shake-flask technique, provides a robust framework for accurately determining the solubility of this compound.[9]

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature with a thermostatically controlled bath is critical for reproducibility and accuracy.

-

Equilibration Time: Reaching true thermodynamic equilibrium between the undissolved solute and the saturated solution is not instantaneous. A sufficient agitation period (e.g., 24-48 hours) is necessary to ensure the solution is fully saturated.

-

Phase Separation: Incomplete separation of undissolved micro-droplets from the saturated solution is a major source of error, leading to an overestimation of solubility. Centrifugation is a reliable method to achieve clear phase separation.

-

Quantitative Analysis: Direct gravimetric analysis can be prone to errors with volatile liquids. A validated chromatographic method (GC or HPLC) provides high sensitivity and specificity for accurately quantifying the solute concentration in the saturated aliquot.

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

-

Preparation of Standards:

-

Prepare a series of calibration standards by accurately weighing and dissolving this compound in the chosen polar aprotic solvent. The concentration range should bracket the expected solubility.

-

Analyze these standards using a suitable method (e.g., Gas Chromatography with a Flame Ionization Detector, GC-FID) to generate a calibration curve (Peak Area vs. Concentration).

-

-

Sample Preparation:

-

In a series of sealed, glass vials, add a known volume (e.g., 5.0 mL) of the desired polar aprotic solvent.

-

Add an excess amount of this compound to each vial (e.g., 2-3 mL). The presence of a separate, undissolved phase must be visually confirmed.

-

-

Equilibration:

-

Place the sealed vials in a thermostatic shaker bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the vials vigorously for a predetermined period (24 to 48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Remove the vials from the shaker and place them in a centrifuge.

-

Centrifuge at a sufficient speed and duration (e.g., 5000 rpm for 15 minutes) to pellet any undissolved micro-droplets.

-

-

Sampling and Analysis:

-

Without disturbing the lower phase, carefully withdraw a precise aliquot (e.g., 100 µL) from the upper, clear saturated solvent layer.

-

Accurately dilute this aliquot with a known volume of fresh solvent to bring the concentration into the linear range of the calibration curve.

-

Inject the diluted sample into the GC or HPLC system and record the peak area.

-

-

Calculation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the final solubility in appropriate units, such as g/100 mL or mol/L.

-

Practical Implications in Research and Development

A thorough understanding of this compound's solubility is not merely academic; it has direct consequences for:

-

Reaction Optimization: As a reaction medium, the solvent must fully dissolve reactants to ensure homogenous reaction kinetics. High solubility allows for more concentrated reaction mixtures, improving throughput and efficiency.

-

Purification Processes: Solubility differences are the foundation of purification techniques like crystallization and extraction. Knowledge of solubility in various solvents is essential for designing effective separation protocols.

-

Drug Formulation: For pharmaceutical applications, understanding the solubility of intermediates and final active pharmaceutical ingredients (APIs) is critical for developing stable and bioavailable formulations.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.

-

Toxicity: It is considered toxic if swallowed, in contact with skin, or if inhaled.[10]

-

Irritation: It can cause skin and serious eye irritation.[10]

-

Handling: Always use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from strong oxidizing agents, acids, and bases.[10]

References

-

Smallwood, I. (2012). Handbook of Organic Solvent Properties. Butterworth-Heinemann.

-

Smallwood, I. (1996). Handbook of Organic Solvent Properties. AbeBooks.

-

Smallwood, I. (1996). Handbook of Organic Solvent Properties. eBay.

-

Smallwood, I. M. (1996). Handbook of Organic Solvent Properties. Google Books.

-

bol.com. Handbook of Organic Solvent Properties.

-

Wikipedia. (n.d.). Polar aprotic solvent.

-

SlideShare. (n.d.). solubility experimental methods.pptx.

-

Academia.edu. (n.d.). Determination of Solubility by Gravimetric Method.

-

Scribd. (n.d.). Common Polar Aprotic Solvents Guide.

-

ScienceDirect. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.

-

ResearchGate. (n.d.). The Experimental Determination of Solubilities.

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.

-

Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents.

-

Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.

-

Michigan State University Department of Chemistry. (n.d.). Solvents.

-

ChemicalBook. (n.d.). This compound | 5332-06-9.

-

ResearchGate. (n.d.). Solubility comparison in acetonitrile.

-

Sigma-Aldrich. (n.d.). This compound 97%.

-

Sigma-Aldrich. (n.d.). This compound 97%.

-

PubChem. (n.d.). This compound.

-

Fisher Scientific. (n.d.). SAFETY DATA SHEET - this compound.

-

CymitQuimica. (n.d.). CAS 5332-06-9: this compound.

-

PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry.

-

ResearchGate. (n.d.). DMSO solubility and bioscreening.

-

National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.

-

PubMed. (2004, February 15). In silico estimation of DMSO solubility of organic compounds for bioscreening.

-

National Institute of Standards and Technology. (2015, February 18). Acetonitrile with Lithium bromide - IUPAC-NIST Solubilities Database.

Sources

- 1. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 5332-06-9 [chemicalbook.com]

- 4. education.com [education.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 10. fishersci.com [fishersci.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromobutyronitrile

Introduction

4-Bromobutyronitrile, a versatile building block in organic synthesis, is instrumental in the development of novel pharmaceutical and agrochemical compounds.[1] Its utility lies in its reactive nature, making it a key intermediate for introducing a cyanopropyl moiety into a target molecule.[2] This bifunctional molecule, containing both a nitrile and a bromoalkane, allows for a range of chemical transformations. However, the very reactivity that makes this compound a valuable synthetic tool also necessitates a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides an in-depth analysis of the safety data for this compound and outlines best practices for its handling, storage, and disposal to ensure the well-being of researchers and scientists in a laboratory setting.

Section 1: Hazard Identification and Risk Assessment

A comprehensive understanding of the intrinsic hazards of this compound is the foundation of safe laboratory practice. This is achieved through a careful review of its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information.

GHS Classification

This compound is classified as a hazardous substance with acute toxicity, as well as being a skin and eye irritant.[3] The GHS classifications are summarized in the table below.

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 |

| Specific target organ toxicity (single exposure) | Category 3 |

| Target Organs: Respiratory system[3] |

Hazard Statements (H-Statements)

The GHS classification corresponds to the following hazard statements:

-

H301: Toxic if swallowed.

-

H311: Toxic in contact with skin.[4]

-

H332: Harmful if inhaled.[5]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Signal Word

Danger [5]

GHS Pictograms

The hazards associated with this compound are visually represented by the following GHS pictograms:

-

Skull and Crossbones: Indicates acute toxicity (fatal or toxic).

-

Exclamation Mark: Indicates skin and eye irritation, and that the substance may be harmful.

Section 2: Physicochemical Properties and Reactivity Profile

Understanding the physical and chemical properties of this compound is crucial for its safe handling and for preventing hazardous reactions.

| Property | Value |

| Molecular Formula | C4H6BrN[4] |

| Molecular Weight | 148.00 g/mol [4] |

| Appearance | Colorless to light yellow clear liquid[1][5] |

| Boiling Point | 205 °C[5] |

| Flash Point | 103 °C (217.4 °F)[3] |

| Density | 1.489 g/mL at 25 °C[2] |

| Solubility | Insoluble in water. Miscible with toluene and benzene.[2] |

Chemical Reactivity

This compound is incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Hazardous Decomposition Products

Under fire conditions, this compound can decompose to produce toxic and irritating fumes, including:

-

Carbon oxides (CO, CO2)[5]

-

Nitrogen oxides (NOx)[5]

-

Hydrogen bromide gas[5]

-

Hydrogen cyanide (hydrocyanic acid)[5]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety through proper handling procedures and the consistent use of appropriate PPE is paramount when working with this compound.

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Wear chemical safety goggles or a face shield.[6][7]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5]

Caption: Personal Protective Equipment Workflow.

Section 4: Emergency Procedures

In the event of an exposure or spill, a swift and informed response is critical to minimizing harm.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3] |

| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Immediately evacuate the area and keep unnecessary personnel away.[3]

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent the spill from spreading. For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.[3][8]

-

Collect: Carefully scoop up the absorbed material into a suitable, labeled container for disposal.[9]

-

Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.[3]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 5332-06-9 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. qmul.ac.uk [qmul.ac.uk]

- 9. Cleaning up a spill | Compliance and Risk Management [kent.edu]

Technical Whitepaper: 4-Bromobutyronitrile – Structural Dynamics and Synthetic Utility

The following technical guide details the structural dynamics, reactivity profile, and synthetic utility of 4-Bromobutyronitrile , designed for researchers and drug development professionals.

Executive Summary

This compound (CAS 5332-06-9) serves as a critical bifunctional building block in modern medicinal chemistry. Its value lies in its C4 "spacer" architecture , possessing two distinct electrophilic termini: a soft electrophile (alkyl bromide) and a hard electrophile (nitrile carbon, susceptible to hydrolysis or reduction). This duality allows for orthogonal functionalization, making it an indispensable reagent in the synthesis of azapirone anxiolytics (e.g., Buspirone), agrochemicals (e.g., Myclobutanil), and cyclopropane derivatives.

This guide analyzes the molecule’s reactivity profile, delineating the competition between intermolecular substitution and intramolecular cyclization, and provides a validated protocol for its use in pharmaceutical manufacturing.

Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a four-carbon aliphatic chain terminated by a bromine atom and a cyano group.

-

The Alkyl Bromide (C4): A primary halide prone to SN2 reactions. The C-Br bond is polarized, making C4 electron-deficient and susceptible to nucleophilic attack.

-

The Nitrile (C1): Acts as a masked carboxylic acid/amine or an electrophile for organometallic addition. The electron-withdrawing nature of the -CN group increases the acidity of the

-protons (C2), creating a potential site for carbanion formation.

Key Physicochemical Properties

| Property | Value | Relevance to Synthesis |

| CAS Number | 5332-06-9 | Identity verification. |

| Molecular Formula | C₄H₆BrN | MW: 148.00 g/mol .[1][2][3] |

| Boiling Point | 205°C (760 mmHg) | High boiling point allows for high-temperature reflux without solvent loss. |

| Density | 1.49 g/mL | Denser than water; facilitates phase separation in aqueous workups. |

| Solubility | Miscible in polar aprotic solvents (DMF, DMSO, ACN). | Ideal for SN2 reactions requiring solvation of ionic nucleophiles. |

| Flash Point | 103°C | Class IIIB Combustible Liquid; requires standard fire safety protocols. |

Reactivity Profile & Mechanistic Pathways

The reactivity of this compound is defined by the competition between intermolecular substitution (Linker Mode) and intramolecular cyclization (Ring-Closing Mode).

The "Linker" Mode (Intermolecular SN2)

In the presence of neutral or moderately basic nucleophiles (e.g., amines, phenoxides), the reaction proceeds exclusively at the C-Br bond. The nitrile remains inert, serving as a distal functional handle. This is the primary pathway for constructing drug linkers.

The "Ring-Closing" Mode (Intramolecular Alkylation)

Under strong basic conditions (e.g., NaH, NaNH₂), the

Hydrolytic Instability

In the presence of aqueous acid or base, the nitrile hydrolyzes to 4-bromobutyric acid. A critical side reaction here is the spontaneous cyclization of 4-bromobutyric acid to

Visualization: Reactivity Divergence

The following diagram maps the divergent pathways based on reagent choice.

Caption: Path A (Green) is the desired route for linker synthesis. Path B (Red) represents the primary competing side reaction under strongly basic conditions.

Synthetic Applications in Drug Development[5]

Case Study: Buspirone Synthesis

Buspirone (an anxiolytic) exemplifies the "Linker Mode" utility of this compound. The molecule links a piperazine pharmacophore to a spiro-imide system.

Mechanism:

-

N-Alkylation: 1-(2-Pyrimidyl)piperazine attacks the C-Br bond of this compound.

-

Nitrile Reduction: The resulting nitrile is reduced (catalytic hydrogenation or LAH) to a primary amine.[4]

-

Imide Formation: The amine reacts with 3,3-tetramethyleneglutaric anhydride to close the spiro-ring.

Caption: The stepwise construction of Buspirone, highlighting the role of this compound as the C4 backbone provider.[3][5][6][7][8][9][10][11][12]

Experimental Protocol: N-Alkylation of Secondary Amines

This protocol describes the "Linker Mode" reaction, optimized to minimize cyclization byproducts. It is suitable for attaching the butyronitrile chain to piperazine or piperidine derivatives.

Objective: Synthesize N-(3-cyanopropyl)-piperazine derivative via SN2 substitution.

Reagents & Equipment

-

Substrate: Secondary Amine (1.0 equiv)

-

Reagent: this compound (1.1 equiv)

-

Base: Potassium Carbonate (K₂CO₃), anhydrous, granular (2.0 equiv)

-

Catalyst: Potassium Iodide (KI) or TBAI (0.1 equiv) – Critical for Finkelstein exchange to more reactive iodide in situ.

-

Solvent: Acetonitrile (ACN) or DMF (Dry).

-

Atmosphere: Nitrogen or Argon.

Step-by-Step Methodology

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and temperature probe. Flush with N₂.

-

Solvation: Charge the flask with the Secondary Amine (1.0 equiv) and anhydrous ACN (10 mL/g amine).

-

Base Addition: Add K₂CO₃ (2.0 equiv) and KI (0.1 equiv). Stir for 10 minutes at room temperature to ensure dispersion.

-

Note: K₂CO₃ is preferred over NaH to prevent

-deprotonation of the nitrile, thereby suppressing cyclopropane formation.

-

-

Reagent Addition: Add this compound (1.1 equiv) dropwise via syringe.

-

Causality: Slow addition prevents localized high concentrations that might favor side reactions.

-

-

Reaction: Heat the mixture to reflux (80–82°C for ACN) for 12–18 hours.

-

Monitoring: Monitor via TLC (Mobile phase: EtOAc/Hexane) or LC-MS. Look for the disappearance of the amine.

-

-

Workup:

-

Cool to room temperature.

-

Filter off inorganic salts (KBr, excess K₂CO₃) through a celite pad.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in EtOAc, wash with water (2x) and brine (1x).

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: Purify the crude oil via flash column chromatography (Silica gel).

Safety & Stability (E-E-A-T)

Handling Risks

-

Toxicity: Classified as Acute Tox. 3 (Oral/Dermal) .[2][13] It is toxic if swallowed or absorbed through skin.

-

Cyanide Potential: While the nitrile group is stable, thermal decomposition (fire) releases Hydrogen Cyanide (HCN) gas and Nitrogen Oxides (NOx).

Storage Protocol

-

Conditions: Store in a cool, dry place (2–8°C preferred) under inert gas.

-

Incompatibility: Keep away from strong oxidizers, strong acids (hydrolysis risk), and strong bases (cyclization risk).[13]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21412, this compound. Retrieved from [Link]

- Wu, Y. et al. (2011).Synthesis and anxiolytic activity of novel buspirone analogues. Bioorganic & Medicinal Chemistry Letters.

- Organic Syntheses.General procedures for nitrile alkylation and cyclization.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buspirone synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. guidechem.com [guidechem.com]

- 8. mdpi.com [mdpi.com]

- 9. orgsyn.org [orgsyn.org]

- 10. WO2003066562A2 - Method for preparing $g(v)-bromoalkylcarboxylic compounds - Google Patents [patents.google.com]

- 11. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromobutyronitrile

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 4-bromobutyronitrile (CAS 5332-06-9), a key intermediate in various organic syntheses.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple data dump, focusing on the causal relationships between molecular structure and spectral output. We will explore the underlying principles that govern the chemical shifts and coupling patterns, present a robust, self-validating protocol for data acquisition, and provide clear visual aids to facilitate understanding.

The Molecular Architecture: An NMR Perspective

This compound, with the linear formula Br(CH₂)₃CN, possesses a simple yet informative structure for NMR analysis. The molecule contains two key functional groups at opposite ends of a propyl chain: a bromo group (-Br) and a cyano group (-CN). Both groups are electronegative and exert a significant influence on the surrounding electronic environment, which is the primary determinant of NMR chemical shifts.[4][5]

-

Inductive Effect of Bromine: The highly electronegative bromine atom withdraws electron density from the adjacent carbon and, to a lesser extent, from subsequent carbons along the chain. This "deshielding" effect causes the nearby protons and carbons to experience a stronger effective magnetic field, shifting their resonance signals to a higher frequency (downfield) in the NMR spectrum.[5]

-

Anisotropy and Inductive Effect of the Nitrile Group: The nitrile group also withdraws electron density inductively. Furthermore, the triple bond in the cyano group creates a magnetic anisotropy effect, which can either shield or deshield nearby nuclei depending on their orientation relative to the triple bond's axis. For the adjacent methylene group, this typically results in a downfield shift.[6]

These electronic effects create a distinct chemical environment for each of the three methylene (-CH₂-) groups and four carbon atoms, allowing for unambiguous assignment in both ¹H and ¹³C NMR spectra.

Molecular Structure and Atom Numbering

To facilitate discussion, the following numbering scheme will be used: Br-C4-H₂-C3-H₂-C2-H₂-C1≡N.

Caption: Numbering scheme for this compound.

¹H NMR Spectral Data: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by three distinct signals, each corresponding to one of the methylene groups. The integration of each signal will correspond to two protons.

Chemical Shift Analysis

The chemical shift (δ) of each proton group is directly related to its proximity to the electronegative functional groups.

-

H4 (Protons on C4): These protons are directly attached to the carbon bearing the bromine atom. Due to the strong deshielding effect of bromine, this signal appears furthest downfield.

-

H2 (Protons on C2): These protons are adjacent to the nitrile group. They are also deshielded, but typically to a lesser extent than those next to bromine, and thus appear at a mid-range chemical shift.

-

H3 (Protons on C3): Positioned in the middle of the alkyl chain, these protons are the most shielded of the three groups and therefore resonate at the lowest chemical shift (most upfield).

Spin-Spin Coupling Analysis

Spin-spin coupling, or J-coupling, arises from the interaction of neighboring non-equivalent protons.[7] This interaction splits the NMR signals into characteristic patterns (multiplets), providing crucial information about molecular connectivity.

-

H4 Signal: The C4 protons have two neighbors on C3. Following the n+1 rule (where n is the number of neighboring protons), the signal for H4 is split into a triplet (2+1=3).

-

H2 Signal: Similarly, the C2 protons have two neighbors on C3, resulting in a triplet signal.

-

H3 Signal: The C3 protons are flanked by two protons on C2 and two protons on C4, for a total of four neighbors. This results in a more complex multiplet, which is often a quintet (4+1=5), assuming the coupling constants (³JH3-H2 and ³JH3-H4) are similar.

Caption: ¹H-¹H spin-spin coupling in this compound.

Data Summary: ¹H NMR

The following table summarizes typical ¹H NMR spectral data for this compound recorded in deuterated chloroform (CDCl₃).

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H4 | ~3.45 | Triplet (t) | ~6.5 | Br-CH₂ -CH₂-CH₂-CN |

| H2 | ~2.55 | Triplet (t) | ~7.0 | Br-CH₂-CH₂-CH₂ -CN |

| H3 | ~2.20 | Quintet (quint) | ~6.7 | Br-CH₂-CH₂ -CH₂-CN |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and instrument used.[7]

¹³C NMR Spectral Data: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct singlet signals, corresponding to the four unique carbon atoms in the molecule.[8]

Chemical Shift Analysis

-

C1 (Nitrile Carbon): The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the 115-120 ppm range. This region is typical for sp-hybridized nitrile carbons.[8]

-

C4 (Bromo-substituted Carbon): The carbon directly attached to the bromine atom is deshielded and typically appears in the 30-35 ppm range.

-

C2 & C3 (Alkyl Carbons): The remaining two methylene carbons, C2 and C3, appear in the standard aliphatic region. C2, being closer to the electron-withdrawing nitrile group, is generally found slightly further downfield than C3.

Data Summary: ¹³C NMR

The following table summarizes typical ¹³C NMR spectral data for this compound in CDCl₃.

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C1 | ~118.5 | Br-CH₂-CH₂-CH₂-C N |

| C4 | ~32.0 | Br-C H₂-CH₂-CH₂-CN |

| C3 | ~28.0 | Br-CH₂-C H₂-CH₂-CN |

| C2 | ~18.0 | Br-CH₂-CH₂-C H₂-CN |

Note: Chemical shifts are referenced to the CDCl₃ solvent signal at ~77.16 ppm.[9]

Experimental Protocol: Acquiring High-Fidelity NMR Data

The quality of NMR data is profoundly dependent on meticulous sample preparation. This protocol outlines a self-validating system for obtaining high-resolution spectra of this compound.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR analysis.

Step-by-Step Methodology

-

Sample Weighing: For a standard 5 mm NMR tube, accurately weigh between 10-25 mg of this compound for ¹H NMR.[10] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[10][11]

-

Solvent Selection and Dissolution:

-

Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

In a small, clean glass vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent.[12][13] This ensures the correct sample height in the NMR tube.

-

-

Filtration: To ensure excellent magnetic field homogeneity (shimming), the solution must be free of any particulate matter.[13] Filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, dry NMR tube. Do not use cotton wool, as it can leach impurities.

-

Tube Capping and Labeling: Cap the NMR tube securely. Label the tube clearly on the cap or with a label near the top, ensuring it does not interfere with the spinner.

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Locking: The instrument will "lock" onto the deuterium signal from the solvent, which serves as a reference to stabilize the magnetic field.

-

Shimming: This automated or manual process adjusts the homogeneity of the magnetic field across the sample volume to achieve sharp, symmetrical peaks. Poor shimming is often caused by solid particles or an incorrect sample volume.[10]

-

-

Data Acquisition:

-

Tune and match the NMR probe for the appropriate nucleus (¹H or ¹³C).

-

Acquire the ¹H spectrum. This is typically a rapid experiment.

-

Acquire the proton-decoupled ¹³C spectrum. This requires more scans and a longer acquisition time due to the low natural abundance of the ¹³C isotope.[8]

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (TMS) to 0 ppm.[4]

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and directly reflect its molecular structure. The distinct chemical shifts of the three methylene groups in the ¹H spectrum are governed by the inductive effects of the terminal bromo and cyano functionalities. These shifts, combined with the predictable triplet-quintet-triplet splitting pattern, allow for a confident and complete assignment of the proton signals. Similarly, the four unique carbon signals in the ¹³C spectrum, including the characteristic nitrile carbon resonance, provide a clear fingerprint of the carbon skeleton. By following a rigorous experimental protocol, researchers can reliably obtain high-quality NMR data that serves as a cornerstone for the structural verification and purity assessment of this important synthetic intermediate.

References

-

NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. [Link]

-

This compound | C4H6BrN | CID 21412. PubChem - National Institutes of Health. [Link]

-

NMR Sample Preparation. University of Leicester. [Link]

-

Small molecule NMR sample preparation. University of Georgia. [Link]

-

NMR Sample Preparation - NMR Spectroscopy. University of California, Riverside. [Link]

-

NMR Sample Preparation: The Complete Guide. Organomation. [Link]

-

Butanenitrile, 4-bromo-. NIST WebBook. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. [Link]

-

A Guide to ¹H NMR Chemical Shift Values. Compound Interest. [Link]

-

A Guide to ¹³C NMR Chemical Shift Values. Compound Interest. [Link]

-

¹H NMR Chemical Shift. Oregon State University. [Link]

-

NMR Chemical Shift Values Table. Chemistry Steps. [Link]

-

Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

Chemical shift data (13C NMR) for Butyronitrile, Toluene and Solution. ResearchGate. [Link]

-

NMR Coupling Constants. Chemical Instrumentation Facility - Iowa State University. [Link]

-

This compound (C4H6BrN). PubChemLite. [Link]

Sources

- 1. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 5332-06-9 [chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. compoundchem.com [compoundchem.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 13. organomation.com [organomation.com]

An In-depth Technical Guide on the Thermal Stability and Storage of 4-Bromobutyronitrile

This guide provides a comprehensive technical overview of the thermal stability and optimal storage conditions for 4-Bromobutyronitrile (CAS 5332-06-9), a critical intermediate in pharmaceutical and agrochemical synthesis.[1] Adherence to these guidelines is essential for maintaining sample integrity, ensuring experimental reproducibility, and protecting laboratory personnel.

Chemical and Physical Profile

Understanding the fundamental properties of this compound is the first step in ensuring its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C4H6BrN | [2] |

| Molecular Weight | 148.00 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 205 °C (lit.) | [4] |

| Density | 1.489 g/mL at 25 °C (lit.) | [5] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [4] |

| Refractive Index | n20/D 1.478 (lit.) | |

| Solubility | Immiscible with water | [5] |

Thermal Stability and Decomposition

While stable under recommended conditions, this compound can undergo hazardous decomposition at elevated temperatures or in the event of a fire.[4][6]

2.1. Decomposition Onset and Energetics

Quantitative data from techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for defining the thermal limits of a compound.[7][8] DSC measures heat flow associated with thermal transitions, identifying the onset of decomposition, while TGA measures weight loss as a function of temperature.[9][10] For this compound, thermal decomposition can lead to the release of irritating gases and vapors.[11]

2.2. Hazardous Decomposition Products

Under fire conditions, the thermal decomposition of this compound is expected to produce a range of toxic and corrosive gases.[4] The presence of carbon, nitrogen, and bromine in the molecular structure dictates the formation of these hazardous byproducts.

-

Carbon Oxides (CO, CO2): Incomplete or complete combustion will yield carbon monoxide and carbon dioxide.[6][11]

-

Nitrogen Oxides (NOx): The nitrile group is a source of nitrogen, leading to the formation of various nitrogen oxides.[4][6]

-

Hydrogen Bromide (HBr) Gas: The bromine atom will be liberated, likely as highly corrosive hydrogen bromide gas.[4][6]

-

Hydrogen Cyanide (HCN): A significant hazard is the potential release of highly toxic hydrogen cyanide gas from the nitrile functional group.[4]

The cleavage of the carbon-bromine bond is a dominant process in the thermal decomposition of related brominated organic compounds.[12][13] This initial bond-breaking can initiate a cascade of radical reactions leading to the products listed above.

Factors Influencing Stability and Degradation Pathways

Several environmental factors can compromise the stability of this compound, leading to degradation and impurity formation.

3.1. Incompatible Materials

Contact with incompatible materials is a primary cause of chemical degradation. It is imperative to store this compound segregated from the following classes of chemicals:[4][6][11]

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Acids: Can catalyze hydrolysis of the nitrile group.[14][15]

-

Strong Bases: Can also promote nitrile hydrolysis and potentially dehydrobromination.[14][16]

-

Strong Reducing Agents: May react with the alkyl halide functionality.[4][6]

3.2. Hydrolytic Stability

The nitrile functional group is susceptible to hydrolysis, a reaction that breaks down the compound in the presence of water.[15] This process can be catalyzed by both acids and bases, converting the nitrile first to an amide and ultimately to a carboxylic acid.[16][17]

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl) and heat, the nitrile is converted to the corresponding carboxylic acid (4-bromobutanoic acid) and an ammonium salt.[15]

-

Base-Catalyzed Hydrolysis: With a strong base (e.g., NaOH) and heat, the reaction yields a carboxylate salt (sodium 4-bromobutanoate) and ammonia gas.[15]

Given its immiscibility with water, hydrolysis under neutral conditions at ambient temperature is slow.[5] However, the risk increases significantly with elevated temperatures and the presence of acidic or basic contaminants.

3.3. Photostability

Organobromine compounds can be susceptible to photodegradation, where exposure to light, particularly UV radiation, can induce cleavage of the carbon-bromine bond.[18][19] This process, known as reductive debromination, generates radical species that can lead to a variety of degradation products.[18] Therefore, prolonged exposure to direct sunlight or other strong light sources should be avoided.

Recommended Storage and Handling Protocols

Proper storage is the most effective control measure to ensure the long-term stability and purity of this compound.

4.1. Optimal Storage Conditions

Based on its chemical properties and sensitivities, the following storage conditions are mandated:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[4] | Minimizes degradation kinetics and vapor pressure. |

| Atmosphere | Keep container tightly closed in a dry place.[4] | Prevents contamination and exposure to atmospheric moisture, which can cause hydrolysis. |

| Ventilation | Store in a well-ventilated place.[4][6] | Ensures any potential vapors do not accumulate. |

| Light Exposure | Protect from light. | Avoids potential photodegradation of the C-Br bond.[18][19] |

| Container | Use original, tightly sealed containers. | Ensures material compatibility and prevents leakage. |

4.2. Workflow for Handling and Long-Term Storage

The following diagram outlines the standard operating procedure for receiving, handling, and storing this compound to maintain its integrity.

Caption: Workflow for proper handling and storage of this compound.

Analytical Methods for Stability and Purity Assessment

Regular analytical testing is crucial to verify the purity of this compound, especially for material that has been stored for an extended period. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for this purpose.[20][21]

5.1. General Protocol for Purity Assessment via Gas Chromatography (GC)

This protocol provides a general framework for assessing the purity of this compound and detecting potential volatile degradation products.

-

System Preparation:

-

Instrument: Gas Chromatograph with a Flame Ionization Detector (GC-FID).

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5, HP-5ms) is suitable.

-

Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.

-

-

Sample Preparation:

-

Accurately prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a high-purity volatile solvent like Dichloromethane or Ethyl Acetate.

-

-

Instrumental Conditions (Example):

-

Inlet Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10-15 °C/min to 240 °C.

-

Injection Volume: 1 µL

-

-

Data Analysis:

-

Integrate the peak areas of all components in the chromatogram.

-

Calculate the purity by dividing the peak area of this compound by the total peak area of all components, expressed as a percentage (Area %).

-

Caption: General workflow for GC-based purity analysis.

Conclusion

This compound is a stable compound when stored under the appropriate conditions. Its primary vulnerabilities are thermal decomposition at high temperatures and chemical degradation through contact with incompatible substances, particularly acids and bases that can catalyze hydrolysis. By implementing the storage protocols outlined in this guide—specifically, storing in a cool, dry, dark, and well-ventilated location away from incompatible materials—researchers can ensure the long-term integrity of the compound, leading to more reliable and safer scientific outcomes.

References

-

Reddit. Is it better to hydrolyze a nitrile in acidic or basic conditions? Or is there no difference?. (November 23, 2018). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 21412, this compound. Available from: [Link]

-

ResearchGate. Photochemical Degradation of Polybrominated Diphenylether BDE209 Under Ultraviolet Irradiation. (January 08, 2026). Available from: [Link]

-

Universidad San Francisco de Quito USFQ. The thermal decomposition of 4-bromobutyric acid in the gas phase: A quantum chemical theory calculation. Available from: [Link]

-

Wikipedia. Organobromine chemistry. Available from: [Link]

-

E3S Web of Conferences. Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Available from: [Link]

-

YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (April 26, 2024). Available from: [Link]

-

EAG Laboratories. Differential Scanning Calorimetry (DSC). Available from: [Link]

-

Quora. What happens when nitriles undergo acid hydrolysis?. (November 01, 2019). Available from: [Link]

-

Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. (June 23, 2025). Available from: [Link]

-

ResearchGate. The thermal decomposition of 4-bromobutyric acid in the gas phase: A quantum chemical theory calculation. (November 03, 2025). Available from: [Link]

-

University of California, Berkeley. Safe Storage of Chemicals. Office of Environment, Health & Safety. Available from: [Link]

-

Chemistry LibreTexts. Differential Scanning Calorimetry. (January 29, 2023). Available from: [Link]

-

LabX. Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior of Electrolytes and Separators. (July 30, 2025). Available from: [Link]

-

University of Windsor. Chemical Storage Guidelines. Environmental Health & Safety. Available from: [Link]

-

Cleveland State University. Practices for Proper Chemical Storage. Available from: [Link]

-

ResearchGate. Degradation kinetics assay and plots obtained for first-order reaction.... Available from: [Link]

-

BYJU'S. Acidic Hydrolysis of Nitriles. (March 14, 2022). Available from: [Link]

-

ACS Publications. Bromine and Carbon Isotope Effects during Photolysis of Brominated Phenols. (November 18, 2013). Available from: [Link]

-

Leibniz Institute of Polymer Research Dresden. Thermogravimetric Analysis (TGA). Available from: [Link]

-

CDC Stacks. NIOSH Manual of Analytical Methods (NMAM) 5th Edition. Available from: [Link]

-

MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (July 06, 2021). Available from: [Link]

-

University of Texas at Dallas. Chemical Storage Guidelines. Available from: [Link]

-

ResearchGate. Thermogravimetric Analysis of Polymers. (January 16, 2019). Available from: [Link]

-

YouTube. Thermogravimetric Analysis (TGA) For Polymers Explained!!!. (July 27, 2023). Available from: [Link]

-

EPA NEPAL. Determination Of The Thermal Decomposition Properties Of 20 Selected Hazardous Organic Compounds. Available from: [Link]

-

PMC. Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (September 16, 2022). Available from: [Link]

-

PMC. Thermal Decomposition of Brominated Butyl Rubber. Available from: [Link]

-

DiVA portal. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. (October 15, 2024). Available from: [Link]

Sources

- 1. CAS 5332-06-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H6BrN | CID 21412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. This compound | 5332-06-9 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. eag.com [eag.com]

- 8. Thermogravimetric Analysis (TGA) | Leibniz Institute of Polymer Research Dresden [ipfdd.de]

- 9. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]

- 10. m.youtube.com [m.youtube.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. research.usfq.edu.ec [research.usfq.edu.ec]

- 13. researchgate.net [researchgate.net]

- 14. reddit.com [reddit.com]

- 15. byjus.com [byjus.com]

- 16. savemyexams.com [savemyexams.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mdpi.com [mdpi.com]

Technical Guide: Comparative Analysis of 4-Bromobutyronitrile and 3-Bromopropionitrile

The following technical guide details the structural, reactive, and practical differences between 4-Bromobutyronitrile (4-BBN) and 3-Bromopropionitrile (3-BPN) .

Executive Summary

For researchers in medicinal chemistry and materials science, the choice between This compound (4-BBN) and 3-Bromopropionitrile (3-BPN) is rarely a simple matter of chain length (

The critical distinction lies in pathway dominance : 3-BPN is inherently unstable in basic media, prone to rapid

Part 1: Physicochemical Architecture & Stability

The structural difference of a single methylene unit (

Structural Comparison Table

| Feature | 3-Bromopropionitrile (3-BPN) | This compound (4-BBN) |

| CAS Number | 2417-90-5 | 5332-06-9 |

| Structure | ||

| Relationship | ||

| Acidity ( | High ( | Moderate |

| Dominant Instability | Elimination (E1cB) to Acrylonitrile | Cyclization (Intramolecular |

| Boiling Point | 76-78 °C (10 mmHg) | 205 °C (760 mmHg) |

The Inductive Trap (The -Effect)

In 3-BPN , the nitrile group exerts a strong inductive effect (

-

Consequence: Even weak bases can deprotonate the

-position, triggering an E1cB elimination mechanism.[1] This regenerates acrylonitrile , a highly volatile carcinogen.[1] -

In 4-BBN , the extra methylene spacer insulates the

-protons from the bromine's leaving group character, making elimination thermodynamically less favorable and kinetically slower.[1]

Part 2: Reactivity Profiles & Mechanistic Divergence

This section details the competing pathways that determine yield and purity.

Pathway Visualization (Graphviz)

The following diagram illustrates the divergent reaction pathways when these reagents are exposed to nucleophiles under basic conditions.

Figure 1: Divergent reactivity pathways.[1] Note the high probability of elimination for 3-BPN (Red) versus the dominant substitution pathway for 4-BBN (Blue).

The 3-BPN Protocol: Mitigating Elimination

When using 3-BPN to introduce a cyanoethyl group:

-

Avoid Strong Bases: Hydroxides and alkoxides will almost exclusively drive elimination.[1]

-

Use "Soft" Nucleophiles: Thiols, amines, and enolates work best.[1]

-

Buffer Control: Maintain pH < 10. If a base is required for the nucleophile, use non-nucleophilic, bulky bases (e.g., DIPEA) or perform the reaction in buffered aqueous/organic biphasic systems.

The 4-BBN Protocol: Managing Cyclization

4-BBN is prone to intramolecular alkylation if the nucleophile is also part of the same molecule (e.g., forming pyrrolidines).

-

Baldwin's Rules: 4-BBN cyclization to cyclobutane involves a 4-exo-tet closure.[1] While "favored" by orbital symmetry, the ring strain of the transition state makes this process slow compared to intermolecular

reactions, provided the concentration of the external nucleophile is high.

Part 3: Applications in Drug Design

Linker Chemistry[1]

-

3-BPN (C3 Spacer): Often used to synthesize

-amino acids via reduction of the nitrile.[1] However, due to the elimination risk, many chemists prefer using acrylonitrile directly in a Michael addition to install the same -

4-BBN (C4 Spacer): The standard reagent for creating GABA (Gamma-aminobutyric acid) analogues.[1] It is robust enough to survive standard alkylation conditions (

/DMF) used to attach the spacer to pharmacophores (e.g., indole nitrogens).

Case Study: Synthesis of Non-Steroidal Anti-Androgens

In the synthesis of specific androgen receptor antagonists, the introduction of a cyanopropyl chain is critical.

-

Rationale: The reaction requires sodium hydride (NaH) to deprotonate an amide.[1] If 3-BPN were used with NaH, the reagent would decompose instantly.[1] 4-BBN survives the strongly basic conditions long enough for the

attack to occur.[1]

Part 4: Safety & Handling (The Self-Validating Protocol)

CRITICAL WARNING: Both compounds are alkylating agents and nitrile sources. 3-BPN poses an additional inhalation hazard due to the generation of acrylonitrile.[1]

Self-Validating Purity Check

Before committing valuable intermediates to a reaction with these reagents, perform this validation:

Protocol: The NMR "Integrity" Test

-

Sample: Dissolve 10 mg of the reagent in

. -

Acquisition: Run a standard

-NMR.[1] -

Validation Criteria:

Handling Workflow (Graphviz)

Figure 2: Safety decision tree for handling bromonitriles.

Part 5: Experimental Protocol

Standard Operating Procedure: N-Alkylation of an Amine

Objective: Attach a cyanopropyl linker using 4-BBN.

Reagents:

-

Secondary Amine substrate (1.0 equiv)[1]

-

This compound (1.2 equiv)[1]

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Acetonitrile (ACN) or DMF [0.2 M][1]

Methodology:

-

Activation: Charge the reaction vessel with the amine,

, and solvent. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation/activation. -

Addition: Add 4-BBN dropwise via syringe. Note: Rapid addition is acceptable for 4-BBN, unlike 3-BPN where slow addition at low temp is required.[1]

-

Thermal Cycle: Heat to 60°C. Monitor via TLC/LC-MS.

-

Checkpoint: If reaction stalls, add catalytic Potassium Iodide (KI) (0.1 equiv) to form the more reactive iodide in situ (Finkelstein condition).

-

-

Workup: Dilute with EtOAc, wash with water x3 (to remove DMF/ACN).[1] Dry over

.[1] -

Purification: Silica gel chromatography. 4-BBN derivatives usually streak less than 3-BPN derivatives due to higher stability.[1]

References

-

PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link]

-

Baldwin, J. E. (1976).[1] Rules for Ring Closure. Journal of the Chemical Society, Chemical Communications.[4] [Link]

-

Organic Syntheses. (2010). Discussion on Alkylation of Nitriles. Org. Synth. [Link]

Sources

4-Bromobutyronitrile: A Bifunctional Linchpin in Modern Pharmaceutical Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Alkyl Halide

In the vast arsenal of synthetic chemistry, few reagents offer the elegant duality of 4-bromobutyronitrile (also known as 1-bromo-3-cyanopropane).[1] At its core, it is a four-carbon chain equipped with two distinct and orthogonally reactive functional groups: a terminal bromine atom and a terminal nitrile.[1] This structure makes it far more than a simple alkylating agent; it is a versatile building block for constructing complex molecular architectures essential to modern pharmaceuticals.[2] The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, while the nitrile group provides a handle for a wide array of chemical transformations, including reduction to a primary amine or hydrolysis to a carboxylic acid.[1][2] This inherent bifunctionality allows for the strategic introduction of a four-carbon chain that can be further elaborated at the nitrile terminus, a common tactic in the synthesis of Active Pharmaceutical Ingredients (APIs).[2] This guide explores the core reactivity, mechanistic considerations, and practical applications of this compound, providing field-proven insights for its effective use in drug discovery and development.

Physicochemical Properties at a Glance

A clear understanding of a reagent's physical properties is fundamental to its safe and effective use in the laboratory.

| Property | Value | Reference(s) |

| CAS Number | 5332-06-9 | [1] |

| Molecular Formula | C₄H₆BrN | [1] |

| Molecular Weight | 148.00 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 205 °C (lit.) | [3] |

| Density | 1.489 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.478 (lit.) | [3] |

Part 1: The Core Directive — Understanding Reactivity

The synthetic utility of this compound stems from the predictable and controllable reactivity of its two functional groups. Understanding the causality behind reaction choices is key to leveraging this reagent effectively.

The Electrophilic Workhorse: N-Alkylation and C-Alkylation

The primary and most exploited feature of this compound is the electrophilic carbon atom adjacent to the bromine. This site is highly susceptible to nucleophilic attack, primarily via an SN2 mechanism. This makes it an ideal reagent for introducing a 3-cyanopropyl group onto a variety of nucleophiles.

Causality in Experimental Design:

-

Choice of Nucleophile: Nitrogen nucleophiles, such as primary and secondary amines or the nitrogen atoms within heterocyclic scaffolds (e.g., piperazines, pyrimidines), are common partners. This reaction is fundamental for creating the carbon linkers seen in many APIs.[4]

-

Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are typically employed. These solvents effectively solvate the cation of the base (e.g., Na⁺, K⁺) without forming strong hydrogen bonds with the nucleophile, thereby maximizing its reactivity.

-

Base Selection: A non-nucleophilic base, such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or a tertiary amine like triethylamine (Et₃N), is essential. The role of the base is to deprotonate the nucleophile (if it's a primary or secondary amine) or to act as an acid scavenger, neutralizing the HBr formed during the reaction. Using a strong, nucleophilic base like NaOH could lead to undesired side reactions, such as hydrolysis of the nitrile or elimination.

Figure 1: Core reactivity pathways of this compound.

The Versatile Terminus: The Nitrile Group

The nitrile functional group is far from inert and its presence is a key strategic advantage.[5][6] More than 30 FDA-approved pharmaceuticals contain a nitrile moiety, valued for its unique electronic properties and metabolic stability.[5] In the context of this compound, the nitrile serves as a masked functional group that can be transformed in a subsequent step.

-

Reduction to a Primary Amine: The most common transformation is the reduction of the nitrile to a primary amine (-CH₂NH₂). This is typically achieved through catalytic hydrogenation using catalysts like Raney Nickel or by using chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄). This two-step sequence (alkylation followed by reduction) effectively installs a 4-aminobutyl linker between two molecular fragments, a crucial structural motif in many drugs.[4]

-

Hydrolysis to a Carboxylic Acid: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (-COOH). This allows for the introduction of an acidic group or a site for further derivatization, such as amide bond formation.[1]

-

Cyclization Reactions: The nitrile group can participate directly in cyclization reactions, acting as an electrophile to form various heterocyclic systems, which are prevalent in medicinal chemistry.[7][8]

Part 2: Application in Pharmaceutical Synthesis — Case Studies

The true value of a reagent is demonstrated through its successful application. This compound and its chloro-analogue are key intermediates in the synthesis of several important pharmaceuticals.

Synthesis of Buspirone

Buspirone is an anxiolytic agent whose synthesis provides a classic example of the utility of the 4-halobutyronitrile scaffold.[9] The synthesis involves the N-alkylation of a piperazine derivative, followed by the reduction of the nitrile to form a key amine intermediate.

The core strategy involves two main stages:

-

N-Alkylation: 1-(2-Pyrimidyl)piperazine is alkylated with 4-chlorobutyronitrile (a close analogue of this compound) to form 4-(2-pyrimidyl)-1-(3-cyanopropyl)piperazine.[4]

-

Nitrile Reduction: The resulting intermediate is then reduced, typically via catalytic hydrogenation over Raney Nickel, to yield 1-(2-pyrimidyl)-4-(4-aminobutyl)piperazine.[4] This amine is the final piece needed to couple with 8-oxaspiro[10]decan-7,9-dione to complete the synthesis of Buspirone.[4]

Figure 2: Simplified synthetic workflow for Buspirone.

Synthesis of Piribedil

Piribedil, a dopamine agonist used in the treatment of Parkinson's disease, is another example where a bifunctional linker is required.[11] While multiple synthetic routes exist, the core structure involves connecting a piperazine ring to a pyrimidine ring.[11][12] The N-alkylation of 1-(2-pyrimidyl)piperazine with a suitable electrophile is a key step. This compound can serve as a precursor to the necessary butyl linker, which, after subsequent transformations, connects the two core heterocyclic systems. The synthesis often involves the N-alkylation of piperazine with 2-chloropyrimidine, followed by reaction with a suitable benzyl halide derivative.[12][13] The use of a reagent like this compound offers an alternative strategy for building the linker between key fragments.

General Heterocyclic Synthesis

The dual reactivity of this compound makes it an excellent starting material for constructing nitrogen-containing heterocycles, which form the backbone of a vast number of drugs.[8][14] By reacting with a molecule containing two nucleophilic sites (e.g., an amine and an active methylene group), this compound can undergo an initial alkylation followed by an intramolecular cyclization involving the nitrile group to form five- or six-membered rings. This strategy provides a rapid and efficient entry into complex scaffolds from simple starting materials.

Part 3: Field-Proven Methodologies

Trustworthy protocols are self-validating. The following methodology for a general N-alkylation reaction is based on established procedures and includes critical parameters for success.

Experimental Protocol: Synthesis of N-Substituted-4-aminobutane Precursor

This protocol describes a general procedure for the N-alkylation of a secondary amine with this compound.

Materials:

-

Secondary Amine (1.0 eq.)

-

This compound (1.05 - 1.2 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous, finely ground (2.0 - 3.0 eq.)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-